Imidazo[1,2-a]pyridine-6-carbonitrile
Description
Significance of Imidazo[1,2-a]pyridine (B132010) Scaffolds in Research
The imidazo[1,2-a]pyridine scaffold is widely recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov This structural motif is present in numerous commercially available drugs, highlighting its therapeutic importance. The broad spectrum of biological activities associated with imidazo[1,2-a]pyridine derivatives includes anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties. researchgate.netnih.gov
The versatility of the imidazo[1,2-a]pyridine scaffold stems from its unique electronic properties and the ability to introduce various functional groups at different positions of its bicyclic ring system. This allows for the fine-tuning of its pharmacological profile and the development of compounds with improved potency and selectivity. researchgate.net
Table 1: Selected Biological Activities of Imidazo[1,2-a]pyridine Derivatives
| Biological Activity | Therapeutic Area |
|---|---|
| Anticancer | Oncology |
| Antimicrobial | Infectious Diseases |
| Antiviral | Infectious Diseases |
| Anti-inflammatory | Inflammatory Disorders |
Distinctive Features of Imidazo[1,2-a]pyridine-6-carbonitrile
This compound is distinguished by the presence of a nitrile (-C≡N) group at the 6-position of the parent scaffold. This electron-withdrawing group significantly influences the electronic properties of the molecule, impacting its reactivity and potential biological activity. The nitrile group can participate in various chemical transformations, making it a valuable handle for the synthesis of more complex derivatives. chemimpex.com
This compound serves as a key intermediate in the synthesis of a variety of pharmaceuticals, particularly in the development of drugs targeting neurological disorders and in anticancer research. chemimpex.com Its structural features make it a valuable building block for creating new compounds that can inhibit tumor growth. chemimpex.com In the realm of materials science, its electronic characteristics are harnessed for the creation of advanced materials like organic semiconductors and photovoltaic devices. chemimpex.com
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₅N₃ |
| Molecular Weight | 143.15 g/mol |
| Appearance | Solid |
Historical Context of Imidazo[1,2-a]pyridine Research
Research into imidazo[1,2-a]pyridines dates back to the early 20th century, with initial studies focusing on their synthesis and basic chemical properties. The development of efficient synthetic methods, such as the condensation of 2-aminopyridines with α-haloketones, paved the way for the exploration of this class of compounds. acs.org
Over the decades, the discovery of the diverse biological activities of imidazo[1,2-a]pyridine derivatives led to a surge in research interest. The successful development and commercialization of drugs like Zolpidem (for insomnia) and Alpidem (an anxiolytic) further solidified the importance of this scaffold in drug discovery. researchgate.net
Current Research Trends and Future Directions for this compound
Current research on this compound and its derivatives is primarily focused on two main areas: drug discovery and materials science.
In medicinal chemistry, there is a strong emphasis on the design and synthesis of novel anticancer agents. rsc.orgresearchgate.net Researchers are exploring how modifications to the this compound core can lead to compounds with enhanced potency and selectivity for various cancer targets. rsc.orgresearchgate.net Studies have shown that derivatives can induce cell cycle arrest and apoptosis in cancer cells, highlighting their therapeutic potential. nih.govnih.gov The development of covalent inhibitors based on this scaffold is also an active area of investigation. rsc.org
In materials science, the unique photophysical properties of imidazo[1,2-a]pyridine derivatives are being explored for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. chemimpex.com The introduction of the cyano group in this compound can influence the electronic and optical properties of resulting materials. nih.gov
The future of this compound research looks promising, with ongoing efforts to develop more efficient synthetic methodologies and to fully elucidate the structure-activity relationships of its derivatives. researchgate.net This will undoubtedly lead to the discovery of new therapeutic agents and advanced materials with novel applications.
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Zolpidem |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-5-7-1-2-8-10-3-4-11(8)6-7/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJOKNYELSECDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377462 | |
| Record name | imidazo[1,2-a]pyridine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106850-34-4 | |
| Record name | imidazo[1,2-a]pyridine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Imidazo 1,2 a Pyridine 6 Carbonitrile and Its Derivatives
Classical Approaches to Imidazo[1,2-a]pyridine (B132010) Core Synthesis
Traditional methods for the synthesis of the imidazo[1,2-a]pyridine core have been the bedrock for the development of more advanced strategies. These approaches primarily involve the condensation of a substituted 2-aminopyridine (B139424) with a suitable electrophilic partner to form the fused imidazole (B134444) ring. rsc.orgresearchgate.net
Cyclocondensation Reactions of 2-Aminopyridines
The cyclocondensation of 2-aminopyridines is a cornerstone in the synthesis of the imidazo[1,2-a]pyridine system. rsc.orgacs.org This strategy relies on the nucleophilic character of both the exocyclic amino group and the endocyclic nitrogen of the pyridine (B92270) ring to react with various electrophiles, leading to the formation of the fused five-membered imidazole ring. researchgate.net
One of the earliest and most widely used methods for constructing the imidazo[1,2-a]pyridine skeleton is the reaction of 2-aminopyridines with α-halocarbonyl compounds, such as α-haloketones. rsc.orgbio-conferences.org This reaction, often referred to as the Tschitschibabin reaction, involves the initial N-alkylation of the pyridine ring nitrogen by the α-halocarbonyl compound, followed by intramolecular cyclization and dehydration to yield the aromatic imidazo[1,2-a]pyridine. bio-conferences.orgrsc.org The use of a base is often employed to facilitate the reaction under milder conditions and improve yields. bio-conferences.org Ionic liquids have also been explored as green recyclable solvents for this cyclocondensation, offering rate acceleration and improved yields. researchgate.net
Table 1: Examples of Cyclocondensation with α-Halocarbonyl Compounds
| 2-Aminopyridine Reactant | α-Halocarbonyl Reactant | Catalyst/Conditions | Product | Reference |
| 2-Aminopyridine | Bromoacetaldehyde | 150-200 °C, sealed tube | Imidazo[1,2-a]pyridine | bio-conferences.org |
| 2-Aminopyridine | α-Bromoketones | 1-n-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BMImBF4) | 2-Arylimidazo[1,2-a]pyridines | researchgate.net |
This table is for illustrative purposes and may not directly correspond to the synthesis of the 6-carbonitrile derivative.
The reaction of 2-aminopyridines with 1,3-dicarbonyl compounds provides another classical route to imidazo[1,2-a]pyridine derivatives. rsc.org This condensation typically proceeds under acidic or thermal conditions and involves the formation of an enamine intermediate, which then undergoes cyclization and dehydration. The specific regiochemistry of the final product can be influenced by the nature of the substituents on both the 2-aminopyridine and the 1,3-dicarbonyl compound.
Condensation reactions of 2-aminopyridines with nitroolefins or alkynes represent a versatile approach to the imidazo[1,2-a]pyridine core. rsc.org For instance, a cascade reaction combining nitroolefins with 2-aminopyridines, catalyzed by a Lewis acid like FeCl3, has been shown to be an efficient method for synthesizing 3-unsubstituted imidazo[1,2-a]pyridines. bio-conferences.org Copper-catalyzed one-pot procedures have also been developed for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and nitroolefins, using air as the oxidant. organic-chemistry.org Furthermore, copper-catalyzed three-component coupling reactions of 2-aminopyridine, an aldehyde, and a terminal alkyne offer a direct and efficient route to a broad range of imidazo[1,2-a]pyridine derivatives. bio-conferences.org
Groebke–Blackburn–Bienaymé Reaction and its Variations
The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction (3CR) that has become a cornerstone for the synthesis of 3-aminoimidazo[1,2-a]heterocycles. nih.govresearchgate.net This reaction involves the condensation of a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide. acs.orgnih.gov The GBB reaction is typically catalyzed by a Brønsted or Lewis acid. nih.govbeilstein-journals.org The initial step is believed to be the formation of a Schiff base between the aldehyde and the 2-aminopyridine, which then reacts with the isocyanide in a [4+1] cycloaddition-like manner, followed by tautomerization to yield the final product. beilstein-journals.org
Variations of the GBB reaction have been extensively explored to expand its scope and applicability. These include the use of different catalysts, such as scandium triflate, and the application of microwave irradiation to accelerate the reaction. nih.govrsc.org The development of industrial-scale processes based on the GBB reaction highlights its efficiency and robustness for preparing these important scaffolds. organic-chemistry.org
Table 2: Key Features of the Groebke–Blackburn–Bienaymé Reaction
| Feature | Description | Reference |
| Reaction Type | Three-component reaction (3CR) | nih.govresearchgate.net |
| Reactants | 2-Aminoazine, Aldehyde, Isocyanide | acs.orgnih.gov |
| Catalysts | Brønsted or Lewis acids (e.g., Sc(OTf)₃, p-TsOH) | nih.govbeilstein-journals.org |
| Key Intermediate | Schiff base | beilstein-journals.org |
| Product | 3-Aminoimidazo[1,2-a]heterocycles | nih.gov |
Modern and Green Synthetic Methodologies
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for the synthesis of imidazo[1,2-a]pyridines. These modern approaches focus on improving efficiency, reducing waste, and utilizing greener reaction conditions. nih.gov
Several green chemistry principles have been applied to the synthesis of the imidazo[1,2-a]pyridine core. These include the use of water as a solvent, catalyst-free conditions, and the application of enabling technologies like ultrasound and microwave irradiation. organic-chemistry.org For example, an ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide catalytic system in water has been reported for the synthesis of imidazo[1,2-a]pyridines. organic-chemistry.org This method offers mild reaction conditions and avoids the need for a metal catalyst. organic-chemistry.org
Electrochemical methods have also emerged as a green alternative, providing an environmentally benign approach for the intermolecular C–N bond formation and cyclization of ketones with 2-aminopyridines. rsc.org This technique often uses low-toxicity solvents like ethanol (B145695) and avoids the need for external oxidants. rsc.org Furthermore, the use of heteropolyacids, such as phosphotungstic acid (HPW), as economical and green catalysts in GBB reactions under microwave heating has been shown to be a highly efficient and broad-scope methodology. beilstein-journals.org These modern strategies not only offer improved environmental credentials but also often lead to higher yields and simpler purification procedures. bio-conferences.org
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) are highly efficient for synthesizing complex molecules like imidazo[1,2-a]pyridines from simple starting materials in a single step, offering advantages in terms of atom economy and operational simplicity. beilstein-journals.orgnih.govmdpi.com
The Groebke–Blackburn–Bienaymé reaction (GBB-3CR) is a prominent MCR for constructing the imidazo[1,2-a]pyridine core. beilstein-journals.orgnih.govmdpi.com This reaction typically involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. beilstein-journals.orgnih.gov For instance, the reaction between 2-aminopyridine, an aldehyde, and tert-butyl isocyanide in methanol (B129727) can produce various imidazo[1,2-a]pyridine derivatives. mdpi.com A notable application of this is the synthesis of tetracyclic fused imidazo[1,2-a]pyridines by reacting 2-aminopyridines, isatins (a ketone), and isocyanides. This process proceeds through a GBB reaction followed by a retro-aza-ene reaction and subsequent intramolecular nucleophilic cyclization. beilstein-journals.orgnih.gov
Another versatile MCR is the A³-coupling reaction, which involves an amine, an aldehyde, and an alkyne. An environmentally friendly method utilizes a Cu(II)–ascorbate catalyzed domino A³-coupling reaction in an aqueous micellar medium with sodium dodecyl sulfate (B86663) (SDS). acs.org This approach facilitates a 5-exo-dig cycloisomerization to yield a variety of imidazo[1,2-a]pyridines. acs.org
| Reaction | Reactants | Catalyst/Conditions | Key Features | Reference |
| Groebke–Blackburn–Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Acid catalyst (e.g., HClO₄, NH₄Cl) | High efficiency, diverse substitution patterns. nih.gov | beilstein-journals.orgnih.govmdpi.comnih.gov |
| GBB with Ketones | 2-Aminopyridine, Isatin, Isocyanide | None specified | Forms tetracyclic fused systems. beilstein-journals.orgnih.gov | beilstein-journals.orgnih.gov |
| A³-Coupling | 2-Aminopyridine, Aldehyde, Alkyne | Cu(II)–ascorbate, SDS, Water | Environmentally friendly, domino reaction. acs.org | acs.org |
Transition Metal-Catalyzed Reactions
Transition metal catalysis offers powerful tools for the synthesis of imidazo[1,2-a]pyridines, enabling reactions that might otherwise be difficult. Copper, palladium, and iron are among the most utilized metals in these transformations.
Copper-Catalyzed Oxidative Synthesis
Copper catalysts are widely employed for the synthesis of imidazo[1,2-a]pyridines through oxidative C-H amination and cyclization reactions. A simple and effective method involves the reaction of acetophenones and 2-aminopyridines using an inexpensive copper catalyst. rsc.org This tandem reaction proceeds via imine formation followed by intramolecular aerobic oxidative C-H bond amination. rsc.org
Another significant copper-catalyzed approach is the one-pot synthesis from aminopyridines and nitroolefins using air as the oxidant. organic-chemistry.orgnih.govorganic-chemistry.org This method is general and suitable for constructing a variety of imidazo[1,2-a]pyridines. organic-chemistry.orgnih.gov The use of air as an oxidant aligns with the principles of green chemistry. organic-chemistry.org Optimization studies have shown that CuBr is a highly effective catalyst for this transformation. organic-chemistry.org
| Reactants | Catalyst | Oxidant | Key Features | Reference |
| Acetophenones, 2-Aminopyridines | Copper(I) iodide | - | Tandem imine formation and C-H amination. rsc.org | rsc.org |
| Aminopyridines, Nitroolefins | Copper(I) bromide | Air | One-pot, environmentally friendly. organic-chemistry.orgnih.govorganic-chemistry.org | organic-chemistry.orgnih.govorganic-chemistry.org |
| N-Heteroaryl Enaminones | Copper(I) iodide | Air (O₂) | Ligand and base-free, forms various fused imidazoles. researchgate.net | researchgate.net |
Palladium-Catalyzed Carbonylation
Palladium-catalyzed carbonylation reactions are a valuable method for introducing carbonyl groups into organic molecules. While the direct palladium-catalyzed carbonylation to form imidazo[1,2-a]pyridine-6-carbonitrile is not extensively detailed in the provided context, the principles of palladium-catalyzed carbonylation of aryl halides and sulfonates are well-established. researchgate.netorganic-chemistry.org For instance, a palladium catalyst with a bulky, bidentate dcpp ligand can carbonylate aryl tosylates and mesylates to form esters under atmospheric pressure of carbon monoxide. organic-chemistry.org This suggests a potential route for the synthesis of carboxy-functionalized imidazo[1,2-a]pyridines from corresponding halo- or sulfonate-substituted precursors, which could then be converted to the carbonitrile. A modular, palladium-catalyzed multicomponent synthesis of pyrido[2,1-α]isoindoles involves the carbonylative coupling of imines and 2-bromopyridines, demonstrating the utility of palladium in constructing complex nitrogen heterocycles. rsc.org
Iron-Catalyzed Denitration
Iron-catalyzed reactions provide an inexpensive and environmentally friendly alternative for the synthesis of imidazo[1,2-a]pyridine derivatives. One such method is the iron-catalyzed denitration reaction of aminopyridines and 2-methyl-nitroolefins, which produces 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives in good yields. organic-chemistry.org This procedure is noted for its simplicity and tolerance of various functional groups. organic-chemistry.org Another iron-catalyzed reaction involves the sulfonylmethylation of imidazo[1,2-α]pyridines using sodium sulfinates and N,N-dimethylacetamide (DMA), showcasing iron's utility in C-H functionalization. nih.gov
| Reactants | Catalyst | Key Features | Reference |
| Aminopyridines, 2-Methyl-nitroolefins | Iron catalyst | Simple, inexpensive, good functional group tolerance. organic-chemistry.org | organic-chemistry.org |
| Imidazo[1,2-α]pyridines, Sodium sulfinates, DMA | FeCl₃ | Three-component coupling for C-3 sulfonylmethylation. nih.gov | nih.gov |
Metal-Free Synthetic Approaches
The development of metal-free synthetic routes is a significant goal in green chemistry. Several metal-free methods for the synthesis of imidazo[1,2-a]pyridines have been reported.
A straightforward approach involves the condensation of 2-aminopyridines with α-halocarbonyl compounds. nih.govacs.org This reaction can be performed under catalyst-free conditions, for example, by refluxing the reactants in a solvent like ethanol. nih.gov Another metal-free method is the annulation of vinyl azides and 2-aminopyridines, which is highly atom-economical and produces pure products after simple solvent evaporation. organic-chemistry.org
Iodine-promoted reactions also offer a metal-free alternative. For example, the reaction of 2-aminopyridine with acetophenones can be promoted by iodine. nih.gov
| Reactants | Conditions/Promoter | Key Features | Reference |
| 2-Aminopyridines, α-Halocarbonyls | Reflux in ethanol | Catalyst-free, simple condensation. nih.gov | nih.govacs.org |
| Vinyl azides, 2-Aminopyridines | - | High yielding, atom economical. organic-chemistry.org | organic-chemistry.org |
| 2-Aminopyridine, Acetophenones | Iodine | Metal-free promotion. nih.gov | nih.gov |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has gained prominence due to its ability to significantly reduce reaction times and often improve yields. mdpi.comsci-hub.senih.govresearchgate.net
The Groebke–Blackburn–Bienaymé reaction can be efficiently carried out under microwave irradiation. For example, a series of imidazo[1,2-a]pyridine-chromones were synthesized using microwave assistance with ammonium (B1175870) chloride as a catalyst in ethanol, which is considered an eco-friendly approach. mdpi.comsciforum.net In some cases, microwave-assisted synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine and phenacyl bromide derivatives can be achieved in as little as one minute. sci-hub.seresearchgate.net
Microwave irradiation has also been used in sequential two-step, one-pot syntheses. For instance, novel imidazo[1,2-a]pyrimidine-containing imidazole derivatives were synthesized using microwave energy in the presence of p-toluenesulfonic acid as a catalyst. nih.gov
| Reaction Type | Reactants | Conditions | Advantages | Reference |
| Groebke–Blackburn–Bienaymé | 2-Amino-pyridines, 3-Formyl-chromone, Isocyanides | NH₄Cl, EtOH, Microwave | Eco-friendly, short reaction times. mdpi.comsciforum.net | mdpi.comsciforum.net |
| Condensation | 2-Aminopyridine, Phenacyl bromides | Microwave (60 seconds) | Rapid synthesis, high yields. sci-hub.seresearchgate.net | sci-hub.seresearchgate.net |
| Sequential One-Pot | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary amines, Ammonium acetate | p-Toluenesulfonic acid, Microwave | Green protocol, moderate to good yields. nih.gov | nih.gov |
Solid-Phase Synthesis Techniques
The synthesis of imidazo[1,2-a]pyridine libraries has been effectively achieved using solid-phase organic synthesis (SPOS). A notable strategy involves the use of a traceless sulfone linker. acs.orgnih.gov This approach facilitates the construction of the imidazo[1,2-a]pyridine core on a solid support and allows for subsequent diversification.
The key steps in this solid-phase synthesis are:
Resin Functionalization: An α-haloketone is attached to the solid support via a sulfinate linker, forming a sulfone linkage.
Ring Formation: The polymer-bound α-haloketone is treated with a 2-aminopyridine to construct the imidazo[1,2-a]pyridine ring system.
On-Resin Functionalization: The sulfone linker is sufficiently stable to allow for further modifications on the imidazo[1,2-a]pyridine core. For instance, the sulfone anion can be alkylated.
Traceless Cleavage: The final product is released from the solid support through an oxidation-elimination sequence, leaving no trace of the linker on the molecule. acs.orgnih.gov
While this method has been demonstrated for a library of 12 different imidazo[1,2-a]pyridines, its direct application to the synthesis of this compound would depend on the availability of the corresponding 5-cyano-2-aminopyridine as a starting material. acs.org Another developed solid-phase method focuses on the synthesis of imidazo[1,2-a]pyridine-8-carboxamides, showcasing the versatility of SPOS for creating derivatives with functional groups at various positions. nih.gov
Functionalization Strategies for the this compound Core
Introduction of the Carbonitrile Group
The introduction of a carbonitrile group at the C6 position of the imidazo[1,2-a]pyridine ring is a critical step in the synthesis of the target compound. Several established methods in aromatic chemistry can be adapted for this purpose.
One of the most common methods for introducing a nitrile group to an aromatic ring is the Sandmeyer reaction . wikipedia.orgbyjus.comorganic-chemistry.org This reaction involves the diazotization of a primary aromatic amine, followed by treatment with a copper(I) cyanide salt. wikipedia.orgbyjus.comorganic-chemistry.org In the context of this compound synthesis, this would require the preparation of 6-aminoimidazo[1,2-a]pyridine as a precursor. The synthesis of 6-aminoimidazo[1,2-a]pyridine derivatives has been reported through palladium- or copper-catalyzed amination reactions of the corresponding 6-haloimidazo[1,2-a]pyridines. nih.gov
Another powerful strategy is palladium-catalyzed cyanation . This method allows for the direct conversion of aryl halides or triflates to the corresponding nitriles using a cyanide source, such as zinc cyanide, in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.orgarkat-usa.org This approach would be applicable to a 6-bromo- or 6-chloroimidazo[1,2-a]pyridine (B40424) precursor. The reaction conditions are generally mild and tolerate a wide range of functional groups. organic-chemistry.org A study on the palladium-catalyzed cyanation of heteroaryl chlorides demonstrated the successful conversion of 2-chloro-6-methylpyridine (B94459) to 2-cyano-6-methylpyridine in high yield, highlighting the potential of this method for pyridine-based systems. arkat-usa.org
While electrochemical C-H cyanation of imidazo[1,2-a]pyridines has been developed, it has been shown to be highly regioselective for the C3 position and is therefore not suitable for the synthesis of the 6-carbonitrile derivative.
Post-Synthetic Modifications and Derivatization
Once the this compound core is synthesized, it can undergo various post-synthetic modifications to generate a library of derivatives. The reactivity of the imidazo[1,2-a]pyridine ring system and the nitrile group can be exploited for further functionalization.
The C3 position of the imidazo[1,2-a]pyridine ring is known to be particularly electron-rich and susceptible to electrophilic substitution. nih.gov A variety of C3-alkylation methods have been developed, including reactions with donor-acceptor cyclopropanes catalyzed by Lewis acids and Michael additions to α,β-unsaturated ketones. nih.govacs.orgcardiff.ac.uk These reactions provide a means to introduce diverse substituents at the C3 position of the this compound scaffold.
The nitrile group itself can be a versatile handle for further transformations. It can be:
Reduced to a primary amine using reducing agents like lithium aluminum hydride. youtube.comyoutube.com This amino group can then be further functionalized.
Hydrolyzed under acidic or basic conditions to a carboxylic acid. youtube.comyoutube.com The resulting carboxylic acid can be used in amide coupling reactions.
Reacted with Grignard reagents to form ketones after hydrolysis of the intermediate imine. youtube.comyoutube.com
The concept of post-synthetic modification is well-established in fields like metal-organic frameworks (MOFs), where functional groups on the organic linkers are modified after the framework has been assembled. rsc.org Similar principles can be applied to the derivatization of the this compound core to access a wide range of analogs with potentially interesting biological or material properties.
Synthesis of Specific Derivatives (e.g., 3-(Methoxymethyl)this compound)
The synthesis of a specific derivative such as 3-(methoxymethyl)this compound (B3321149) would likely involve a two-step process: first, the synthesis of the this compound core, followed by the introduction of the methoxymethyl group at the C3 position.
Based on the known reactivity of the imidazo[1,2-a]pyridine ring, the introduction of a methoxymethyl group at C3 could potentially be achieved through a Friedel-Crafts-type reaction. A plausible route would involve the reaction of this compound with a methoxymethylating agent, such as methoxymethyl chloride, in the presence of a Lewis acid catalyst.
Alternatively, a multi-component reaction approach could be employed. The Groebke–Blackburn–Bienaymé reaction, a three-component reaction between a 2-aminoazine, an aldehyde, and an isocyanide, is a powerful tool for the synthesis of 3-aminoimidazo[1,2-a]pyridines. mdpi.combeilstein-journals.orgresearchgate.net While this directly installs an amino group at C3, subsequent modifications could potentially lead to the desired methoxymethyl substituent. For instance, a synthetic route for 3-substituted-2-biphenyl imidazo(1,2-a)pyridines involved the introduction of a carbaldehyde group at the 3-position via a Vilsmeier-Haack reaction, which could then be a handle for further transformations. researchgate.net
A study on the C3-alkylation of imidazo[1,2-a]pyridines using a three-component aza-Friedel–Crafts reaction of imidazo[1,2-a]pyridines, aldehydes, and amines has been reported, offering another potential pathway for introducing functionalized alkyl groups at the C3 position. nih.govmdpi.com
Medicinal Chemistry Applications and Biological Activity Profiling
Anticancer Research
Derivatives of imidazo[1,2-a]pyridine (B132010) have emerged as a promising class of compounds in oncology research, demonstrating potent inhibitory effects against the proliferation of various cancer cell lines. researchgate.netsysrevpharm.org These compounds have been investigated for their efficacy against a range of cancers, including breast, cervical, and melanoma. nih.govnih.gov
Mechanism of Action Studies
The anticancer effects of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to modulate key cellular processes involved in cancer progression, such as cell proliferation and apoptosis. researchgate.netnih.gov
Inhibition of Cell Proliferation and Induction of Apoptosis:
Research has shown that certain imidazo[1,2-a]pyridine compounds can effectively inhibit the growth of cancer cells. For instance, a novel derivative, compound 6 , demonstrated potent cytotoxic effects against melanoma (A375 and WM115) and cervical cancer (HeLa) cell lines, with half-maximal inhibitory concentration (IC50) values ranging from 9.7 to 44.6 µM after 48 hours of treatment. nih.gov This compound was found to induce G2/M cell cycle arrest and trigger intrinsic apoptosis in these cancer cells. nih.gov
The mechanism behind this activity involves the modulation of key signaling pathways. Compound 6 was observed to decrease the phosphorylation of protein kinase B (Akt) and the mechanistic target of rapamycin (mTOR), two critical proteins in a pathway that promotes cell survival and proliferation. nih.gov Furthermore, treatment with this compound led to an increase in the levels of the tumor suppressor protein p53 and the cell cycle inhibitor p21. nih.gov It also elevated the expression of pro-apoptotic proteins like BCL2 associated X protein (Bax) and active caspase-9. nih.gov Silencing of p53 in melanoma cells partially reduced the apoptosis induced by compound 6 , suggesting a p53-mediated apoptotic mechanism. nih.gov
Similarly, another study on the HCC1937 breast cancer cell line showed that the imidazo[1,2-a]pyridine derivative IP-5 induced cell cycle arrest, as evidenced by increased levels of p53 and p21. nih.govresearchgate.net This compound also triggered an extrinsic apoptosis pathway, indicated by the increased activity of caspase 7 and caspase 8, and an increase in PARP cleavage. researchgate.net
The table below summarizes the cytotoxic activity of selected imidazo[1,2-a]pyridine compounds against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | A375 (Melanoma) | 9.7 - 44.6 | nih.gov |
| WM115 (Melanoma) | 9.7 - 44.6 | nih.gov | |
| HeLa (Cervical) | 9.7 - 44.6 | nih.gov | |
| IP-5 | HCC1937 (Breast) | 45 | nih.govresearchgate.net |
| IP-6 | HCC1937 (Breast) | 47.7 | researchgate.net |
| IP-7 | HCC1937 (Breast) | 79.6 | researchgate.net |
Structure-Activity Relationship (SAR) Studies in Oncology
Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of imidazo[1,2-a]pyridine derivatives. These studies involve systematically modifying the chemical structure of the lead compounds to identify key functional groups and structural features that contribute to their biological activity.
For example, a series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides were designed and synthesized. Within this series, the substitution pattern on the phenoxy ring was found to significantly influence the anticancer activity. One of the lead compounds, where the substituent R was a 4-bromo group, demonstrated a favorable safety and pharmacokinetic profile. nih.gov
Another study advancing imidazo[1,2-a]pyridine-3-carboxamides revealed that larger, more lipophilic biaryl ethers exhibited nanomolar potency. acs.org Specifically, substitutions on the biaryl ether with chlorine or fluorine resulted in outstanding potency, with minimum inhibitory concentration (MIC) values of 0.006 and 0.004 μM, respectively. acs.org Conversely, replacing a 7-methyl group with a 7-chloro group on the imidazo[1,2-a]pyridine core led to a five-fold decrease in activity. acs.org
Antimycobacterial and Antituberculosis Agents
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antituberculosis drugs. Imidazo[1,2-a]pyridine derivatives have been identified as a promising class of compounds with potent activity against Mtb. nih.govresearchgate.netrsc.org
Activity against Multidrug-Resistant (MDR-TB) and Extensively Drug-Resistant (XDR-TB) Strains
Several imidazo[1,2-a]pyridine derivatives have demonstrated excellent activity against both drug-sensitive and drug-resistant strains of Mtb. nih.govplos.org For instance, a series of imidazo[1,2-a]pyridine-3-carboxamides showed impressive MIC90 values of ≤0.006 μM against Mtb. nih.gov One of the leading compounds from this series exhibited excellent activity against MDR and XDR Mtb strains, with MIC90 values ranging from ≤0.03 to 0.8 μM, which is more potent than the recently approved anti-TB drug, pretomanid. nih.govrsc.org
Another study reported on a set of 14 imidazo[1,2-a]pyridine-3-carboxamides, with five of them displaying MIC values ≤0.006 μM against replicating M. tuberculosis H37Rv. acs.orgnih.gov Two compounds from this set were tested against a panel of MDR and XDR clinical Mtb strains, with one surpassing the potency of the clinical candidate PA-824 by nearly ten-fold. acs.orgnih.gov
The table below presents the in vitro activity of a selected imidazo[1,2-a]pyridine-3-carboxamide (B1205228) against various drug-resistant Mtb strains.
| Mtb Strain | Drug Resistance | MIC (µg/mL) |
| MDR-1 | INH, RIF, STM | <0.002 |
| MDR-2 | INH, RIF, EMB | <0.002 |
| XDR-1 | INH, RIF, EMB, STM, KAN, OFL | <0.002 |
| XDR-2 | INH, RIF, EMB, STM, KAN, OFL | <0.002 |
| XDR-3 | INH, RIF, EMB, STM, KAN, OFL | <0.002 |
| XDR-4 | INH, RIF, EMB, STM, KAN, OFL, CAP | <0.002 |
Data adapted from a study on imidazo[1,2-a]pyridine-3-carboxamides. acs.org
Targeting Mycobacterial Pathways
The antimycobacterial effect of imidazo[1,2-a]pyridines is largely due to their ability to inhibit essential mycobacterial enzymes and pathways.
QcrB Inhibition:
A primary target for many imidazo[1,2-a]pyridine derivatives is the ubiquinol (B23937) cytochrome c reductase (QcrB), a subunit of the cytochrome bcc complex (complex III) in the electron transport chain. plos.orgrsc.orgnih.gov This complex is crucial for mycobacterial energy metabolism. nih.gov The clinical candidate Q203 (Telacebec) , an imidazo[1,2-a]pyridine amide, is a known inhibitor of QcrB. nih.govrsc.org By inhibiting QcrB, these compounds disrupt the oxidative phosphorylation pathway, leading to ATP depletion and ultimately, bacterial death. rsc.org Spontaneous resistant mutants of M. bovis BCG generated against imidazo[1,2-a]pyridine inhibitors showed a single nucleotide polymorphism in the qcrB gene, confirming it as the target. plos.orgnih.gov
InhA Inhibition:
Some imidazo[1,2-a]pyridine derivatives have also been investigated as potential inhibitors of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthase-II (FAS-II) system, which is essential for mycolic acid biosynthesis. benthamdirect.com A study involving the synthesis of substituted imidazo[1,2-a]pyridine derivatives identified two compounds, 6a and 6k , with good anti-TB activity against the H37Rv strain, with MIC values of 0.6 μM and 0.9 μM, respectively. benthamdirect.com These values are comparable to the standard drug isoniazid, a known InhA inhibitor. benthamdirect.com
Mechanism of Action Studies in Antimycobacterial Contexts
The mechanism of action of imidazo[1,2-a]pyridines in the antimycobacterial context is primarily centered on the disruption of energy metabolism. rsc.orgnih.gov As inhibitors of QcrB, these compounds block the electron transport chain, which is vital for ATP synthesis. plos.orgrsc.orgnih.gov This targeted inhibition of a crucial component of the mycobacterial respiratory chain explains their potent activity against both replicating and non-replicating bacteria, as well as their efficacy against drug-resistant strains. nih.govplos.org The specificity of this target within the mycobacterium contributes to the selective toxicity of these compounds. acs.orgnih.gov
Antimicrobial and Anti-infective Applications
Derivatives of the imidazo[1,2-a]pyridine core have demonstrated significant potential as antimicrobial and anti-infective agents, showing activity against a wide spectrum of pathogens including bacteria, fungi, viruses, and protozoa.
Antibacterial Activity
The imidazo[1,2-a]pyridine nucleus is a key component in the development of new antibacterial agents. Research has shown that derivatives of this scaffold exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, newly synthesized dyes derived from imidazo[1,2-a]pyridine have demonstrated potent antibacterial activity, with their minimum inhibitory concentration (MIC) values determined against various bacterial species. Similarly, a series of imidazo[1,2-a]pyridine hydrazone derivatives were synthesized and evaluated for their antibacterial potential against Escherichia coli, with twelve of the seventeen compounds showing activity, indicated by inhibition diameters ranging from 8 mm to 11 mm.
While specific antibacterial data for Imidazo[1,2-a]pyridine-6-carbonitrile is not extensively detailed in the reviewed literature, the synthesis of related structures for biological evaluation is noted. For example, 2-(4-bromophenyl)this compound has been used as a building block in the synthesis of novel antifungal compounds. This suggests the utility of the 6-carbonitrile scaffold in developing new antimicrobial agents.
Antifungal Activity
The emergence of drug-resistant fungal strains, particularly within the Candida genus, has spurred the search for new antifungal agents. Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of compounds in this area. Studies have shown that these compounds can exhibit potent activity against various Candida species.
For example, a series of imidazo[1,2-a]pyridinyl-arylacrylonitriles demonstrated significant inhibitory properties against clinical strains of Candida albicans, Candida tropicalis, and Candida glabrata. The minimum inhibitory concentrations (MICs) for these compounds varied based on the substitutions on the imidazo[1,2-a]pyridine core and the phenyl ring. Another study focused on 1-(3-nitroimidazo[1,2-a]pyridinyl)-3-arylhydrazone derivatives, identifying methylated and brominated compounds as particularly active against a fluconazole-resistant strain of C. albicans. Furthermore, bisamidine compounds derived from 2-(4-bromophenyl) this compound have been shown to be potent antifungal agents that are rapidly fungicidal, acting by binding to DNA and inhibiting DNA replication and RNA synthesis.
Table 1: Antifungal Activity of Imidazo[1,2-a]pyridine Derivatives against Candida Species
| Compound Derivative Class | Specific Compound/Substituent | Fungal Strain | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|---|---|
| Imidazo[1,2-a]pyridinyl-arylacrylonitriles | 3-chlorinated derivative (5) | C. albicans | 8 |
| Imidazo[1,2-a]pyridinyl-arylacrylonitriles | 3-chlorinated derivative (5) | C. tropicalis | 5 |
| Imidazo[1,2-a]pyridinyl-arylacrylonitriles | 6-methylpiperazine, p-chloro-phenyl (3c) | C. tropicalis | 5 |
| Imidazo[1,2-a]pyridinyl-arylacrylonitriles | Unsubstituted (3a) | C. albicans | 408 |
| Imidazo[1,2-a]pyridinyl-1-arylpropenones | Compound 10i | C. albicans | 41.98 |
| 1-(3-nitroimidazo[1,2-a]pyridinyl)-3-arylhydrazones | Methylated derivative (5d) | C. albicans | 4.06 |
| 1-(3-nitroimidazo[1,2-a]pyridinyl)-3-arylhydrazones | Brominated derivative (5i) | C. albicans | 8.61 |
Data sourced from multiple studies.
Antiprotozoal and Antileishmanial Activity
Derivatives of imidazo[1,2-a]pyridine have shown significant promise as agents against various protozoan parasites, including those responsible for leishmaniasis and African trypanosomiasis.
A key finding directly links the this compound scaffold to potent antiprotozoal agents. A study detailed the synthesis of novel dicationic diamidines starting from 2-[5-(4-cyanophenyl)-furan-2-yl]-imidazo[1,2-a]pyridine-6-carbonitrile. The resulting compounds were evaluated for their in vitro activity against Trypanosoma brucei rhodesiense, the causative agent of African sleeping sickness, and Plasmodium falciparum, which causes malaria. Several of these diamidine derivatives exhibited extremely potent activity, with IC50 values in the nanomolar range.
Furthermore, numerous studies have confirmed the antileishmanial properties of the imidazo[1,2-a]pyridine core. For example, a series of five imidazo[1,2-a]pyridine derivatives (IMPA-2, -5, -6, -8, and -12) were tested against Leishmania donovani promastigotes, showing IC50 values ranging from 5.013 µM to 20.33 µM. Other research has identified 2,3-diarylimidazo[1,2-a]pyridines and C2-, C3-, and C7-trisubstituted imidazo-pyridines as potent against Leishmania major.
Table 2: Antiprotozoal and Antileishmanial Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Target Organism | Activity (IC₅₀) |
|---|---|---|
| Dicationic Diamidine (from this compound precursor) | Trypanosoma brucei rhodesiense | 1 nM - 63 nM |
| Dicationic Diamidine (from this compound precursor) | Plasmodium falciparum | < 88 nM |
| IMPA-5 | Leishmania donovani (promastigotes) | 5.013 ± 0.70 µM |
| IMPA-12 | Leishmania donovani (promastigotes) | 5.58 ± 0.74 µM |
| IMPA-2 | Leishmania donovani (promastigotes) | 7.03 ± 0.84 µM |
| IMPA-8 | Leishmania donovani (promastigotes) | 10.09 ± 1.00 µM |
| IMPA-6 | Leishmania donovani (promastigotes) | 20.33 ± 1.30 µM |
| 2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridine | Leishmania major (amastigotes) | 4 µM |
| C2, C3, C7-trisubstituted imidazo-pyridine | Leishmania major | 0.2 µM |
Data sourced from multiple studies.
Other Pharmacological Activities
Beyond their anti-infective properties, imidazo[1,2-a]pyridine derivatives have been investigated for a range of other pharmacological activities.
Anti-inflammatory Properties
The imidazo[1,2-a]pyridine scaffold is a key feature in compounds with demonstrated anti-inflammatory effects. The mechanism of action for these derivatives often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).
Research has shown that novel synthetic imidazo[1,2-a]pyridine derivatives can act as blockers of COX-2. One study on a derivative identified as MIA (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) imidazo[1,2-a]pyridine -3-amine) suggested its anti-inflammatory activity is mediated through the suppression of the STAT3/NF-κB/iNOS/COX-2 signaling pathway. Further investigations into imidazo[1,2-a]pyridine derivatives have identified compounds with high potency and selectivity for COX-2 inhibition. A designed series of these derivatives showed IC50 values in the range of 0.07-0.18 µM for COX-2 inhibition, with high selectivity indices over COX-1. Carboxylic acid derivatives of imidazo[1,2-a]pyridines have also been evaluated, with docking analyses indicating binding to both COX-1 and COX-2 active sites and in vitro tests confirming preferential inhibition of COX-2 for some compounds.
Antidiabetic Research
Derivatives of the imidazo[1,2-a]pyridine scaffold have been investigated as potential therapeutic agents for Type 2 Diabetes Mellitus (T2DM) through various mechanisms.
One area of focus is the development of agonists for the G protein-coupled receptor 40 (GPR40), also known as Free fatty acid receptor 1 (FFA1), a target for treating T2DM. nih.gov Researchers synthesized a series of novel compounds with an imidazo[1,2-a]pyridine core to enhance potency and reduce the risk of hepatotoxicity associated with earlier GPR40 agonists like TAK-875. nih.govjchemrev.com One promising compound, identified as I-14, demonstrated effective glucose reduction in both normal and diabetic mice without signs of liver toxicity. nih.gov This compound also exhibited favorable pharmacokinetic properties, suggesting its potential as a candidate for further development. nih.govjchemrev.com
Another strategy involves the inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme. A series of imidazo[1,2-a]pyridine derivatives were designed and evaluated for their DPP-4 inhibitory action. jchemrev.com Through structural modifications, a compound designated as '23' emerged as a potent and selective DPP-4 inhibitor with an IC50 value of 0.13 µM. jchemrev.com Molecular docking studies indicated that the pyridine (B92270) moiety of the imidazo[1,2-a]pyridine ring forms beneficial contact with the Phe357 residue of the DPP-4 enzyme, contributing to its high affinity. jchemrev.com
Additionally, imidazo[1,2-a]pyridines have been explored as inhibitors of the α-glucosidase enzyme. A study involving carbamate-linked imidazo[1,2-a]pyridines identified a potent competitive inhibitor of α-glucosidase, with an IC50 value significantly lower than the reference drug, acarbose. jchemrev.com
| Compound Class | Target | Key Findings | Reference Compound(s) |
|---|---|---|---|
| Imidazo[1,2-a]pyridine GPR40 Agonists | GPR40 (FFA1) | Compound I-14 effectively lowered blood glucose in mice without hepatotoxicity. nih.gov | TAK-875 nih.govjchemrev.com |
| Imidazo[1,2-a]pyridine DPP-4 Inhibitors | DPP-4 | Compound 23 was identified as a potent and selective inhibitor (IC50 = 0.13 µM). jchemrev.com | N/A |
| Imidazo[1,2-a]pyridine Carbamates | α-glucosidase | Identified a competitive inhibitor with an IC50 of 75.6 µM. jchemrev.com | Acarbose (IC50 = 750.0 µM) jchemrev.com |
Neuropharmacological Applications (e.g., Anxiolytic, Hypnotic, Anticonvulsant)
The imidazo[1,2-a]pyridine structure is a core feature of several drugs targeting the central nervous system, particularly as positive allosteric modulators of the GABA-A receptor. wikipedia.org These compounds are often classified as "nonbenzodiazepines" because they produce effects similar to benzodiazepines but are chemically distinct. wikipedia.org
Marketed drugs containing this scaffold include:
Zolpidem: A widely used hypnotic agent for the treatment of insomnia. mdpi.comwikipedia.org
Alpidem: An anxiolytic agent that was withdrawn from the market due to hepatotoxicity. mdpi.comwikipedia.org
Saripidem: Investigated for its sedative and anxiolytic properties. mdpi.comwikipedia.org
Necopidem: An anxiolytic that has not been clinically marketed. mdpi.comwikipedia.org
Research has also explored imidazo[1,2-a]pyridine derivatives as ligands for the peripheral benzodiazepine receptor (PBR). nih.gov Certain 2-phenyl-imidazo[1,2-a]pyridine derivatives were found to be potent and selective ligands for PBRs, stimulating the synthesis of neurosteroids in the brain. nih.gov This activity is linked to the anxiolytic, anticonvulsant, sedative, and hypnotic effects observed with neurosteroid administration. nih.gov
| Compound Name | Application | Mechanism of Action | Status |
|---|---|---|---|
| Zolpidem | Hypnotic mdpi.comwikipedia.org | GABA-A Receptor Modulator wikipedia.org | Marketed mdpi.com |
| Alpidem | Anxiolytic mdpi.comwikipedia.org | GABA-A Receptor Modulator wikipedia.org | Withdrawn wikipedia.org |
| Saripidem | Sedative, Anxiolytic mdpi.comwikipedia.org | GABA-A Receptor Modulator wikipedia.org | Not Marketed wikipedia.org |
| Necopidem | Anxiolytic mdpi.comwikipedia.org | GABA-A Receptor Modulator wikipedia.org | Not Marketed wikipedia.org |
| CB 34, CB 50, CB 54 | Anxiolytic, Anticonvulsant (Preclinical) nih.gov | Peripheral Benzodiazepine Receptor (PBR) Ligand nih.gov | Investigational nih.gov |
Enzyme and Receptor Modulation
Beyond GABA-A receptors, imidazo[1,2-a]pyridine derivatives have been developed to modulate other crucial enzymes and receptors involved in cellular signaling.
One significant area of research is the development of positive allosteric modulators (PAMs) for the metabotropic glutamate 2 (mGlu2) receptor. nih.gov Optimization of an imidazopyridine series led to the identification of a potent and selective mGlu2 receptor PAM that demonstrated central activity in animal models after oral administration. nih.gov
The scaffold has also been extensively used to design inhibitors of the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer. nih.gov Studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit PI3Kα with high potency (IC50 of 2 nM for one compound). nih.gov Other research demonstrated that a novel derivative, MIA, could modulate the STAT3/NF-κB/iNOS/COX-2 signaling pathway, which is critical in inflammation and cancer. nih.gov Furthermore, imidazo[1,2-a]pyridine-based compounds have been developed as highly potent inhibitors of histone deacetylase 6 (HDAC6), an enzyme involved in cancer and cardiovascular diseases. nih.gov
| Target | Compound Type | Biological Effect | Example Compound(s) |
|---|---|---|---|
| Metabotropic Glutamate 2 (mGlu2) Receptor | Positive Allosteric Modulator (PAM) nih.gov | Modulation of sleep-wake architecture in rats. nih.gov | Compound 27o nih.gov |
| PI3K/AKT/mTOR Pathway | Inhibitor nih.govnih.gov | Inhibition of cancer cell proliferation. nih.gov | Various derivatives, one with PI3Kα IC50 of 2 nM. nih.gov |
| STAT3/NF-κB Pathway | Modulator nih.gov | Anti-inflammatory effects in cancer cell lines. nih.gov | MIA (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2- a]pyridin-3-amine) nih.gov |
| HDAC6 | Inhibitor nih.gov | Antitumor and cardioprotective effects. nih.gov | Compound I-c4 nih.gov |
Proton Pump Inhibition
Imidazo[1,2-a]pyridine derivatives have been developed as acid secretion inhibitors, acting on the gastric H+/K+-ATPase, commonly known as the proton pump. wikipedia.org Unlike conventional proton pump inhibitors (PPIs) that bind covalently, some imidazo[1,2-a]pyridines function as reversible proton pump inhibitors, also known as potassium-competitive acid blockers (P-CABs). google.com
Several compounds based on this scaffold have been investigated for treating acid-related gastrointestinal disorders:
Zolimidine: A gastroprotective agent. mdpi.comwikipedia.org
Soraprazan: An imidazo[1,2-a]pyridine derivative developed as a P-CAB. mdpi.com
Linaprazan: A potassium-competitive acid blocker that has shown efficacy similar to esomeprazole in healing erosive esophagitis. wikipedia.org
| Compound Name | Mechanism | Application | Status |
|---|---|---|---|
| Zolimidine | Gastroprotective mdpi.comwikipedia.org | Antiulcer mdpi.com | Marketed mdpi.com |
| Soraprazan | Reversible Proton Pump Inhibitor (P-CAB) mdpi.com | Acid-related disorders mdpi.com | Investigational mdpi.com |
| Linaprazan | Potassium-Competitive Acid Blocker (P-CAB) wikipedia.org | GERD, Erosive Esophagitis wikipedia.org | Investigational wikipedia.org |
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations offer a microscopic view of the electronic behavior of a molecule. For the imidazo[1,2-a]pyridine (B132010) scaffold, these studies are crucial for rationalizing its chemical properties and for the design of new functional derivatives.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. scirp.orgresearchgate.net For compounds related to the imidazo[1,2-a]pyridine family, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G(d,p) or 6-311++G(d,p), are employed to determine optimized molecular geometries, vibrational frequencies, and other electronic parameters. researchgate.netnih.govnih.gov
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov
In studies of imidazo[1,2-a]pyridine N-acylhydrazone derivatives, FMO analysis revealed that the distribution of the HOMO and LUMO is primarily across the imidazo[1,2-a]pyridine core and the hydrazone moiety. scirp.org The specific energies and the resulting energy gap are highly dependent on the substituents attached to the core structure. For example, introducing electron-donating or electron-withdrawing groups can tune the HOMO and LUMO energy levels, thereby modulating the molecule's electronic properties and reactivity. nih.gov
Below is a table of calculated FMO parameters for some representative imidazo[1,2-a]pyrimidine (B1208166) derivatives, which are structurally analogous to the imidazo[1,2-a]pyridine system.
| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine | -5.6227 | -1.8966 | 3.7261 |
| Imidazo[1,2-a]pyridine N-acylhydrazone (generic) | Varies | Varies | Varies |
Note: The data in the table is for an imidazo[1,2-a]pyrimidine derivative and is illustrative of the parameters calculated for this class of compounds. nih.gov Specific values for Imidazo[1,2-a]pyridine-6-carbonitrile would require a dedicated computational study.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. Typically, red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack), and green regions represent neutral potential. researchgate.net
For imidazo[1,2-a]pyridine and its derivatives, MEP analysis highlights the electronegative nitrogen atoms as key sites for electrophilic attack or coordination to metal ions. scirp.org In various pyridine-3-carbonitrile (B1148548) derivatives, the region around the nitrile nitrogen atom shows a strong negative potential (red), indicating its role as a hydrogen bond acceptor or a site for electrophilic interaction. researchgate.net Conversely, the hydrogen atoms on the aromatic rings typically show positive potential (blue). researchgate.net The MEP map for the this compound would be expected to show a significant negative potential localized around the nitrogen of the nitrile group and the nitrogen atoms of the heterocyclic core.
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. albany.eduarxiv.org This analysis allows for the characterization of chemical bonds and non-covalent interactions based on the properties of the electron density (ρ(r)) at bond critical points (BCPs). researchgate.net Descriptors such as the Laplacian of the electron density (∇²ρ(r)) and the total energy density (H(r)) at a BCP can distinguish between shared-shell (covalent) interactions and closed-shell (like ionic bonds or van der Waals) interactions. nih.govresearchgate.net
In studies of imidazo[1,2-a]pyrimidine derivatives, QTAIM analysis has been used to characterize the nature of intramolecular and intermolecular interactions, such as hydrogen bonds, which are crucial for understanding their crystal packing and interactions with biological targets. nih.gov
Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions (NCIs) in molecular systems. nih.gov It plots the RDG against the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density (sign(λ₂)ρ). This generates a 3D isosurface map where different types of interactions are color-coded:
Blue: Strong attractive interactions (e.g., hydrogen bonds)
Green: Weak van der Waals interactions
Red: Strong repulsive interactions (e.g., steric clashes)
For imidazo[1,2-a]pyrimidine Schiff base derivatives, RDG analysis has been instrumental in identifying and visualizing the van der Waals interactions and potential hydrogen bonds within the molecular structure, providing a deeper understanding of its conformational stability. nih.gov
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govnih.gov This method is widely used in drug discovery to screen virtual libraries of compounds against a biological target and to understand the molecular basis of their interaction. Molecular dynamics (MD) simulations are then often used to study the stability of the predicted ligand-receptor complex over time. openpharmaceuticalsciencesjournal.comnih.gov
Derivatives of the imidazo[1,2-a]pyridine scaffold have been the subject of numerous molecular docking studies against a wide array of biological targets, reflecting their diverse pharmacological potential. nih.gov
| Imidazo[1,2-a]pyridine Derivative Class | Biological Target | Key Interactions Observed | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine derivatives | Tubulin (Colchicine site) | Hydrogen bonds, hydrophobic interactions | nih.gov |
| Imidazo[1,2-a]pyridine-3-carboxamides | Pantothenate Synthetase (Tuberculosis) | Hydrogen bonds with Gly158, Met195; Pi-cation interactions with His47 | openpharmaceuticalsciencesjournal.com |
| A novel imidazo[1,2-a]pyridine (MIA) | NF-κB p50 | Hydrogen bonds in the active site pocket | nih.gov |
| 5,7-diarylimidazo[1,2-a]pyridine-8-carbonitriles | Tubulin | Binding at the colchicine-binding site similar to known inhibitors | nih.gov |
| Imidazo[1,2-a]pyridine derivatives | Nek2 Kinase | Structure-based design led to potent and selective inhibitors | nih.gov |
For example, docking studies of imidazo[1,2-a]pyridine derivatives designed as antitubulin agents showed that they fit well into the colchicine-binding site of tubulin, a key target in cancer therapy. nih.gov Similarly, studies on imidazo[1,2-a]pyridine-3-carboxamides as antitubercular agents revealed key hydrogen bonding and pi-cation interactions within the active site of pantothenate synthetase. openpharmaceuticalsciencesjournal.com A novel imidazo[1,2-a]pyridine derivative was also shown through docking to bind in the same pocket as curcumin (B1669340) in the NF-κB p50 monomer, explaining its inhibitory activity. nih.gov MD simulations performed on these complexes, such as for imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues, have helped to confirm the stability of the predicted binding modes. openpharmaceuticalsciencesjournal.com
Ligand-Protein Interaction Studies
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a protein target. For the imidazo[1,2-a]pyridine class of compounds, docking studies have been instrumental in elucidating their interactions with various enzymes.
In studies of derivatives targeting cholinesterases, computational analyses revealed that these compounds preferentially bind to the peripheral anionic sites of acetylcholinesterase (AChE) and the acyl pocket of butyrylcholinesterase (BChE). nih.gov Similarly, for novel imidazo[1,2-a]pyridine derivatives designed as anticancer agents, docking simulations identified key interactions within the active site of oxidoreductase, an enzyme implicated in breast cancer. These interactions included hydrogen bonds with amino acid residues such as His222, Tyr216, and Lys270, which are crucial for stabilizing the ligand-enzyme complex. researchgate.netasianpubs.org
In the context of anti-diabetic agents, studies on related thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives targeting α-amylase showed detailed interaction patterns. Molecular dynamics simulations identified numerous interacting residues, including Trp58, Tyr62, Gln63, Asp197, and His299, demonstrating the compound's stable integration into the enzyme's active site. nih.gov These ligand-protein interaction studies are fundamental to understanding the structural basis of the observed biological activity and provide a roadmap for optimizing inhibitor potency and selectivity. nih.gov
Binding Affinity Predictions
A critical parameter derived from molecular docking studies is the binding affinity, often expressed in kcal/mol, which estimates the strength of the interaction between a ligand and its protein target. Lower binding energy values typically suggest a more stable and potent interaction.
Computational studies on various imidazo[1,2-a]pyridine derivatives have predicted significant binding affinities against several key protein targets. For instance, a novel derivative (Compound C) designed as an anticancer agent showed a strong predicted binding energy of -9.207 kcal/mol towards oxidoreductase. researchgate.netasianpubs.org In a different study focusing on potential inhibitors for SARS-CoV-2 entry, an imidazo[1,2-a]pyrimidine derivative exhibited a remarkable affinity of -9.1 kcal/mol for the human ACE2 receptor. nih.gov Another investigation on thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents identified a lead compound with a docking score of -7.43 kcal/mol against α-amylase. nih.gov
These predicted values are crucial for ranking potential drug candidates before their synthesis and experimental testing, allowing researchers to prioritize compounds with the most promising inhibitory activity.
Table 1: Predicted Binding Affinities of Imidazo[1,2-a]pyridine and Related Heterocyclic Derivatives
| Compound Class/Derivative | Protein Target | Predicted Binding Affinity (kcal/mol) | Source(s) |
| Imidazo[1,2-a]pyridine Derivative (Compound C) | Oxidoreductase | -9.207 | researchgate.netasianpubs.org |
| Imidazo[1,2-a]pyrimidine Derivative | hACE2 | -9.1 | nih.gov |
| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile (Compound 4e) | α-Amylase | -7.43 | nih.gov |
Mechanism of Action Elucidation through Computational Modeling
Computational modeling extends beyond static docking to explore the dynamic nature of ligand-protein interactions and elucidate mechanisms of action. Molecular dynamics (MD) simulations, for example, can track the movements and conformational changes of a ligand-protein complex over time, providing insights into its stability. researchgate.net
For a thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivative complexed with α-amylase, MD simulations showed that the complex achieved stability after 25 nanoseconds with only minor fluctuations, confirming a stable binding mode. nih.gov In other studies, the mechanism of action for imidazo[1,2-a]pyridine-3-carboxamides against Mycobacterium tuberculosis has been proposed to involve the inhibition of the ubiquinol (B23937) cytochrome C reductase (QcrB), a key component of the electron transport chain. nih.gov Computational studies help to validate such proposed targets by demonstrating how the ligand can effectively bind to and disrupt the function of the protein. nih.gov By simulating these molecular events, researchers can build a comprehensive picture of how these compounds exert their therapeutic effects at a sub-cellular level.
In Silico ADMET and Drug-likeness Predictions
Before a compound can become a viable drug, it must possess favorable pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). In silico tools are widely used to predict these properties and assess a compound's "drug-likeness," often by evaluating its adherence to established guidelines like Lipinski's Rule of Five. springernature.comnih.gov
Studies on various imidazo[1,2-a]pyridine and related heterocyclic scaffolds have utilized platforms like SwissADME to perform these crucial predictions. nih.govnih.gov For a series of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives, the analysis confirmed that all compounds adhered to Lipinski's rules, with no more than one violation, suggesting a high likelihood of good oral bioavailability and membrane permeability. nih.gov Similar in silico evaluations of imidazo[1,2-a]pyrimidine derivatives also predicted promising drug-like characteristics and favorable ADMET profiles. nih.govsemanticscholar.org These predictive studies are essential for identifying and filtering out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetics or toxicity, thereby saving significant time and resources. nih.gov
Table 2: Sample In Silico Drug-Likeness Predictions for Heterocyclic Scaffolds
| Property (Lipinski's Rule of Five) | Guideline | Finding | Source(s) |
| Molecular Weight | ≤ 500 Da | Adherent | nih.gov |
| Log P (Lipophilicity) | ≤ 5 | Adherent | nih.gov |
| Hydrogen Bond Donors (HBD) | ≤ 5 | Adherent | nih.gov |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Adherent | nih.gov |
| Overall Drug-Likeness | High Probability | Promising | nih.govnih.govsemanticscholar.org |
Conformational Analysis and Stereochemistry
The three-dimensional shape (conformation) and electronic structure of a molecule are critical determinants of its biological activity. Computational methods, particularly Density Functional Theory (DFT), are extensively used to investigate the conformational landscape and electronic properties of imidazo[1,2-a]pyridine derivatives. researchgate.netresearchgate.netscirp.org
DFT calculations allow for the optimization of molecular geometries to find the most stable, low-energy conformations. scirp.org Studies on the parent imidazo[1,2-a]pyridine molecule have used DFT to calculate optimized bond lengths and angles that are in good agreement with experimental X-ray diffraction data. researchgate.net Analysis of the frontier molecular orbitals (HOMO and LUMO) derived from DFT calculations provides insights into the molecule's reactivity; the energy gap between HOMO and LUMO is a key indicator of chemical stability and excitability. researchgate.net
Furthermore, conformational analysis through single-crystal X-ray diffraction, complemented by computational modeling, has been used to determine key dihedral and torsion angles in imidazo[1,2-a]pyridine derivatives, defining the spatial arrangement of substituents on the core scaffold. nih.gov This detailed structural understanding is essential for explaining structure-activity relationships (SAR) and designing next-generation molecules with improved target specificity and efficacy. benthamscience.com
Materials Science and Other Emerging Applications
Applications in Advanced Materials.chemimpex.comrsc.orgresearchgate.net
The imidazo[1,2-a]pyridine (B132010) core is a key building block in the development of advanced materials, attributed to its favorable electronic characteristics. chemimpex.com
Imidazo[1,2-a]pyridine-6-carbonitrile is utilized in the formulation of organic semiconductors. chemimpex.com Its inherent electronic properties, which can be tuned through chemical modification, make it a promising candidate for creating efficient and cost-effective electronic devices. The development of novel V-shaped fluorophores based on the imidazo[1,2-a]pyridine core demonstrates its potential in photo-functional materials for optoelectronics. nih.gov
This compound also finds application in the development of photovoltaic devices. chemimpex.com The unique structure of imidazo[1,2-a]pyridine derivatives allows for the creation of materials with tailored light-absorbing and charge-transporting properties, which are crucial for efficient solar energy conversion.
Derivatives of imidazo[1,2-a]pyridine have shown significant promise in the field of bioimaging and as chemosensors. nih.gov For instance, certain imidazo[1,2-a]pyridine derivatives exhibit chelation-induced fluorescence, enabling the detection of specific metal ions like Zn2+, Al3+, Fe3+, and Cr3+ in aqueous and biological samples. nih.gov Another study detailed the development of an imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for the selective, naked-eye detection of Hg2+ ions, which has been successfully applied in cell imaging and on test strips for water samples. rsc.org These probes often exhibit low cytotoxicity, making them suitable for imaging in living cells. rsc.org
Agricultural Chemistry (e.g., Pesticides, Herbicides).chemimpex.com
The chemical structure of this compound is being explored for its potential use in agricultural chemistry. chemimpex.com Researchers are investigating its utility as a scaffold for creating more effective and selective pesticides and herbicides for crop protection. chemimpex.com
Biochemical Assays (Detection and Quantification of Biomolecules).chemimpex.com
This compound and its derivatives are employed in various biochemical assays. chemimpex.com Their ability to interact with and, in some cases, induce a fluorescent response upon binding to specific biomolecules makes them valuable tools for the detection and quantification of these molecules. chemimpex.comnih.gov This is critical for research in biochemistry and molecular biology. chemimpex.com
Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful tool for elucidating the molecular structure of Imidazo[1,2-a]pyridine-6-carbonitrile by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the five protons on the bicyclic ring system. The chemical shifts (δ) of these protons are influenced by their electronic environment, including the deshielding effects of the aromatic rings and the electron-withdrawing nitrile group. Protons closer to the nitrogen atoms and the nitrile group would likely appear at a lower field (higher ppm values). Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets), which can be used to determine the connectivity of the protons in the molecule.
¹³C NMR: The carbon NMR spectrum would reveal signals for each of the eight carbon atoms in the molecule. The carbon of the nitrile group (-C≡N) is expected to have a characteristic chemical shift in the range of 115-125 ppm. The other carbon atoms in the aromatic rings will have shifts in the aromatic region (typically 100-150 ppm), with their exact positions depending on the substitution pattern and the electronic effects of the nitrogen atoms and the nitrile group.
Table 1: Predicted NMR Data for this compound
| Technique | Atom | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H NMR | Aromatic Protons | 7.0 - 9.0 | Complex splitting patterns due to proton-proton coupling. |
| ¹³C NMR | C (Nitrile) | 115 - 125 | Characteristic chemical shift for a nitrile carbon. |
| Aromatic Carbons | 100 - 150 | Chemical shifts influenced by nitrogen atoms and nitrile group. |
Mass Spectrometry (MS, LC-MS(ESI))
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.
MS (EI): In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak would correspond to the molecular weight of the compound (143.15 m/z). Analysis of the fragmentation pattern can provide further structural information.
LC-MS (ESI): Liquid chromatography-mass spectrometry with electrospray ionization (ESI) is a softer ionization technique commonly used for polar molecules. For this compound, a protonated molecule [M+H]⁺ with an m/z of 144.16 would be expected in the positive ion mode. This technique is also useful for confirming the purity of the compound.
Table 2: Expected Mass Spectrometry Data for this compound
| Technique | Ion | Expected m/z |
|---|---|---|
| MS (EI) | [M]⁺ | 143.15 |
| LC-MS (ESI) | [M+H]⁺ | 144.16 |
Infrared (IR) Spectroscopy (FT-IR)
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
For this compound, the FT-IR spectrum is expected to show a characteristic sharp absorption band for the nitrile group (-C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Other significant absorptions would include C-H stretching vibrations from the aromatic rings (around 3000-3100 cm⁻¹) and C=C and C=N stretching vibrations within the aromatic system (in the 1400-1600 cm⁻¹ region).
Table 3: Expected Infrared Spectroscopy Data for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C≡N (Nitrile) | 2220 - 2260 | Sharp, Medium |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C=C, C=N (Aromatic) | 1400 - 1600 | Medium to Strong |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. For this compound (C₈H₅N₃), the theoretical elemental composition can be calculated. Experimental values obtained from an elemental analyzer should closely match these theoretical percentages to confirm the empirical formula and purity of the compound.
Table 4: Elemental Analysis Data for this compound
| Element | Molecular Formula | Theoretical % |
|---|---|---|
| Carbon (C) | C₈H₅N₃ | 67.13% |
| Hydrogen (H) | C₈H₅N₃ | 3.52% |
| Nitrogen (N) | C₈H₅N₃ | 29.35% |
Q & A
Q. What are the common synthetic routes for preparing Imidazo[1,2-a]pyridine-6-carbonitrile derivatives?
The synthesis typically involves multi-step protocols. For example, bromination of 2-acetylfuran with N-bromosuccinimide (NBS) or bromine, followed by condensation with aminonicotinonitriles, yields intermediates like 2-[5-(4-cyanophenyl)furan-2-yl]this compound. Subsequent hydrogenation in glacial acetic acid or catalytic coupling reactions (e.g., Stille or Suzuki) can introduce functional groups .
Q. How are this compound derivatives characterized structurally?
Key techniques include:
- NMR spectroscopy : and NMR to confirm substituent positions and aromaticity.
- HRMS : High-resolution mass spectrometry for molecular ion verification (e.g., [M+H] peaks).
- IR spectroscopy : Identification of nitrile (CN) stretches near 2250 cm .
Q. What are the typical applications of this compound in medicinal chemistry?
This scaffold serves as a precursor for bioactive molecules. For instance, derivatives exhibit antikinetoplastid and anticancer activities. Modifications at the nitrile or aryl substituents enhance target specificity (e.g., c-Met kinase inhibition) .
Advanced Research Questions
Q. How can catalytic systems be optimized for coupling reactions involving this compound?
Stille coupling with hexabutylditin and Pd(PPh) (~2 mol%) in refluxing toluene achieves homocoupling of bromothiophene-imidazo[1,2-a]pyridine intermediates (72–75% yield). For Suzuki coupling, 5-formylthiophen-2-ylboronic acid pairs with Pd catalysts to form unsymmetrical derivatives .
Q. How do halogen substituents affect the biological activity of this compound derivatives?
Halogens (e.g., bromine) at the pyridine or aryl positions improve binding to enzymes like DNA topoisomerases. For example, 6-bromo derivatives show enhanced antimicrobial activity due to increased electrophilicity and steric effects .
Q. What strategies resolve contradictory data in NMR characterization of this compound analogs?
- Deuteration experiments : Confirm exchangeable protons (e.g., NH or OH groups).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex heterocyclic systems.
- Crystallography : Validate ambiguous NOE correlations .
Q. How can reaction byproducts from Vilsmeier formylation of Imidazo[1,2-a]pyridine intermediates be mitigated?
Avoid nucleophilic attack at C-3 of the imidazo[1,2-a]pyridine core by optimizing reaction conditions (e.g., temperature < 0°C) or using protective groups for reactive sites. Inseparable mixtures may require alternative routes, such as Suzuki coupling with pre-functionalized aldehydes .
Methodological Challenges and Solutions
Q. What purification methods are effective for this compound derivatives?
- Flash chromatography : Hexane/ethyl acetate (5:1) gradients separate polar nitrile-containing products.
- Recrystallization : Glacial acetic acid or ethanol/water mixtures yield high-purity crystals .
Q. How to design structure-activity relationship (SAR) studies for this compound-based inhibitors?
Q. What computational tools predict the reactivity of this compound in cyclization reactions?
- DFT calculations : Model transition states for intramolecular cyclizations.
- Molecular docking : Screen derivatives against target proteins (e.g., c-Met kinase) to prioritize synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
